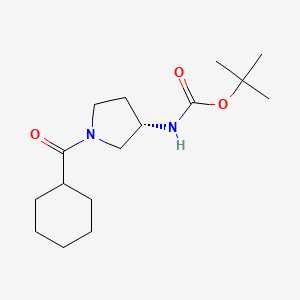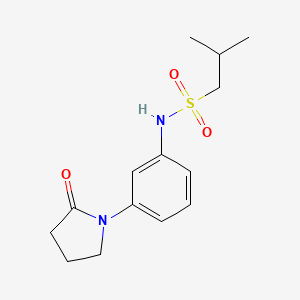
2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group . It also has a phenyl ring attached to the pyrrolidinone ring through a three-carbon chain, and a sulfonamide group attached to the terminal carbon of this chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the phenyl ring, and the sulfonamide group . The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidinone ring, for example, might undergo reactions at the carbonyl group . The phenyl ring could participate in electrophilic aromatic substitution reactions, and the sulfonamide group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the carbonyl group in the pyrrolidinone ring could enhance its solubility in polar solvents .Scientific Research Applications
Rearrangement and Synthesis Applications
Rearrangement of Threonine and Serine-Based Sulfonamides
N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine undergo an unexpected rearrangement to afford pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes. This finding indicates a novel pathway for the synthesis of pyrrolidine derivatives, suggesting applications in the development of new chemical entities with potential biological activity (Králová et al., 2019).
Catalytic and Synthetic Methodologies
Cross-Coupling Catalysis
The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione showcases the utility of sulfonamides in forming N -(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This method highlights the versatility of sulfonamides in synthetic organic chemistry, providing a route to synthesize compounds with potential pharmacological properties (Han, 2010).
Antimicrobial Activity
Antimicrobial Evaluation of Sulfonate Derivatives
Novel functionalized N-sulfonates exhibit antimicrobial and antifungal activities, demonstrating the potential of sulfonamide derivatives in the development of new antimicrobial agents. Such compounds could be pivotal in addressing the growing concern over antibiotic resistance (Fadda et al., 2016).
Biochemical Applications
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism studies, utilizing Actinoplanes missouriensis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrates an innovative approach to drug metabolism research. This method can facilitate the structural characterization of drug metabolites and supports the development of more effective drug candidates with improved metabolic profiles (Zmijewski et al., 2006).
Coordination Polymers and Catalysis
Metal Coordination Polymers as Catalysts
Phenyl sulfonate metal coordination polymers demonstrate catalytic activity in solvent-free Biginelli reactions, offering a green chemistry approach to synthesizing dihydropyrimidinones. These findings underscore the potential of sulfonamide-based coordination polymers in catalysis and material science (Wang et al., 2015).
properties
IUPAC Name |
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)15-12-5-3-6-13(9-12)16-8-4-7-14(16)17/h3,5-6,9,11,15H,4,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRIEMTZWLINGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

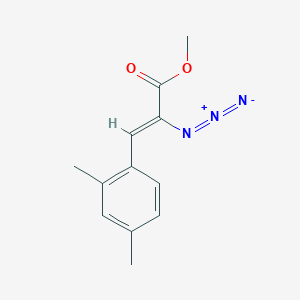
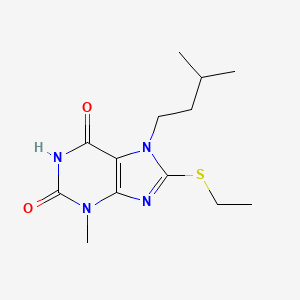
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)
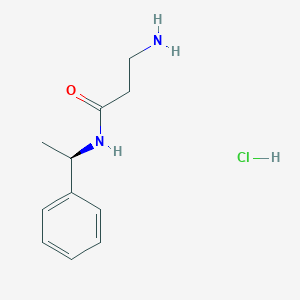
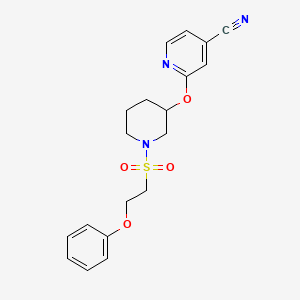
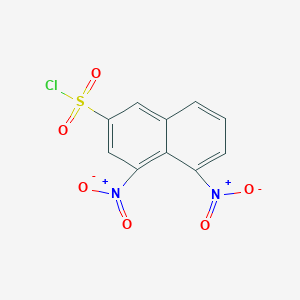
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)
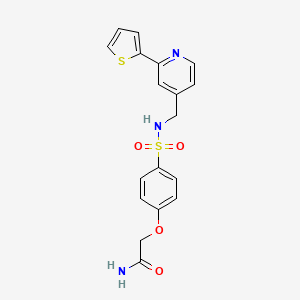
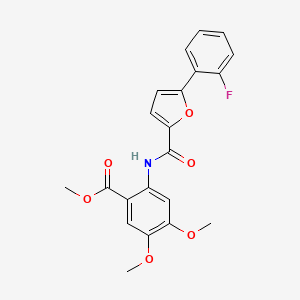
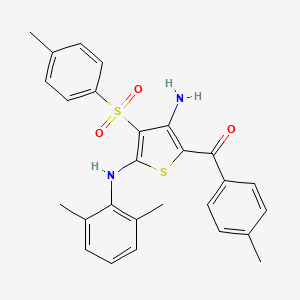
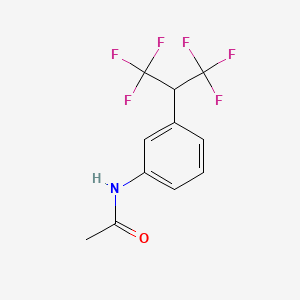
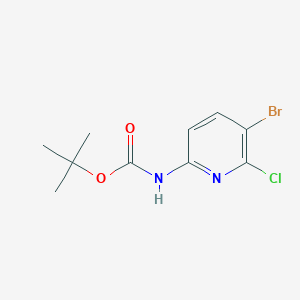
![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)
